Amide de kétoprofène

Vue d'ensemble

Description

Ketoprofen amide, also known as Ketoprofen amide, is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ketoprofen amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ketoprofen amide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antioxydante

Les amides de kétoprofène ont été étudiés pour leur potentiel en tant qu'antioxydants. L'activité antioxydante est essentielle pour prévenir le stress oxydatif, qui peut entraîner des dommages cellulaires et est impliqué dans diverses maladies. Les nouveaux amides de kétoprofène ont montré des capacités antioxydantes plus puissantes que les amides des dérivés de kétoprofène réduits .

Inhibition de la lipoxygenase

Ces composés ont été évalués pour leur capacité à inhiber la lipoxygenase, une enzyme impliquée dans le processus inflammatoire. Les inhibiteurs de la lipoxygenase sont importants dans le traitement des maladies inflammatoires. Les amides de kétoprofène varient en termes de puissance d'inhibition de la lipoxygenase, certains composés présentant de forts effets inhibiteurs .

Agents cytostatiques

Les amides de kétoprofène ont été criblés pour leur activité cytostatique, qui fait référence à leur capacité à inhiber la croissance et la prolifération cellulaires. Cette propriété est particulièrement pertinente dans la recherche sur le cancer, où le contrôle de la croissance des cellules cancéreuses est un objectif principal. Certains amides de kétoprofène ont montré une activité cytostatique prononcée .

Amélioration des propriétés des médicaments

L'amidification du kétoprofène a montré qu'elle améliorait la sélectivité envers les inhibiteurs de la COX-2, qui sont importants pour gérer la douleur et l'inflammation sans les effets secondaires gastro-intestinaux associés aux AINS non sélectifs. Cette modification pourrait conduire au développement de médicaments anti-inflammatoires plus sûrs .

Interaction avec l'albumine sérique bovine

Des liquides ioniques à base de kétoprofène, qui comprennent des amides de kétoprofène, ont été synthétisés et leurs interactions avec l'albumine sérique bovine (BSA) ont été évaluées. Les interactions avec la BSA sont importantes car elles peuvent influencer la distribution, l'efficacité et le métabolisme des médicaments. La liaison de ces composés à la BSA a des implications pour la conception et la délivrance de médicaments .

Activité d'inhibition de l'AChE

Des amides de kétoprofène ont été synthétisés dans le but d'évaluer leur activité d'inhibition de l'AChE. Les inhibiteurs de l'acétylcholinestérase (AChE) sont utilisés dans le traitement de la maladie d'Alzheimer, et le développement de nouveaux inhibiteurs de l'AChE est un domaine de recherche active. Le kétoprofène, un médicament anti-inflammatoire, a été utilisé comme intermédiaire clé dans cette recherche .

Mécanisme D'action

Target of Action

Ketoprofen amide primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever .

Mode of Action

Ketoprofen amide, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), works by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . The compound’s interaction with its targets results in a decrease in the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by ketoprofen amide is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, ketoprofen amide disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of ketoprofen amide involve its absorption, distribution, metabolism, and excretion (ADME). It binds extensively to plasma albumin and significant concentrations of the drug are attained in synovial fluid . Ketoprofen is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .

Result of Action

The primary result of ketoprofen amide’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological responses typically associated with inflammation, pain, and fever . In addition, some studies suggest that ketoprofen amide may have anti-inflammatory potential superior to that of other similar compounds .

Action Environment

The action, efficacy, and stability of ketoprofen amide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the absorption and bioavailability of the drug . Additionally, factors such as the presence of food can affect the drug’s absorption rate

Analyse Biochimique

Biochemical Properties

Ketoprofen Amide has been found to interact with various enzymes and proteins. It has been shown to inhibit soybean lipoxygenase and lipid peroxidation . The compound’s ability to inhibit these enzymes suggests that it may play a role in modulating inflammatory processes .

Cellular Effects

Ketoprofen Amide has been found to have cytostatic activity, suggesting that it may influence cell function . It has been shown to have excellent lipid peroxidation inhibition at 0.1 mM concentration, higher than 95% for the derivatives bearing aromatic, cycloalkyl or heterocyclic substituents .

Molecular Mechanism

The molecular mechanism of action of Ketoprofen Amide involves its interaction with enzymes such as soybean lipoxygenase . It inhibits this enzyme, thereby potentially affecting the production of leukotrienes, which are involved in inflammatory responses .

Temporal Effects in Laboratory Settings

Its potent antioxidant and lipoxygenase inhibitory activities suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Ketoprofen Amide at different dosages in animal models have not been extensively studied. Its cytostatic activity suggests that it may have dose-dependent effects on cell proliferation .

Metabolic Pathways

Ketoprofen Amide is likely to be involved in metabolic pathways related to inflammation, given its ability to inhibit lipoxygenase

Transport and Distribution

Its lipophilic nature suggests that it may be able to cross cell membranes and distribute within cells .

Subcellular Localization

Given its lipophilic nature and its ability to cross cell membranes, it may be able to localize to various subcellular compartments .

Propriétés

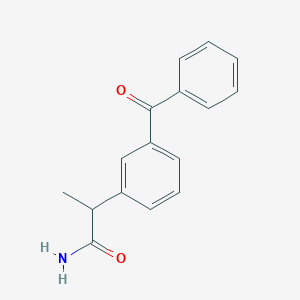

IUPAC Name |

2-(3-benzoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMCJJRUWWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974924 | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59512-16-2 | |

| Record name | Ketoprofen amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPROFEN AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ketoprofen amide interesting for pharmaceutical applications?

A1: Ketoprofen amide is a derivative of ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Research has explored ketoprofen amide and its derivatives for a range of potential therapeutic applications beyond its parent compound. For example, ketoprofen amides have shown promise as inhibitors of GLI1-mediated transcription, a key component of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and is implicated in various cancers. Additionally, certain ketoprofen amides demonstrate antioxidant properties and the ability to inhibit lipoxygenase, an enzyme involved in inflammation. [] These findings suggest that ketoprofen amide derivatives could offer valuable therapeutic benefits in areas like cancer treatment and inflammatory diseases.

Q2: Can you elaborate on the structure-activity relationship (SAR) of ketoprofen amides, particularly regarding their GLI1 inhibitory activity?

A2: Researchers investigated the SAR of ketoprofen amides by modifying the ketone carbonyl group of the ketoprofen moiety. [] They found that replacing this group with an ether, amide, sulfonamide, or sulfone yielded compounds with comparable or even greater potency in inhibiting GLI1-mediated transcription compared to the original ketoprofen amides. Notably, a sulfone derivative (compound 30 in the study) exhibited potent inhibition in both GLI1-overexpressing cell lines and those where GLI1 was introduced exogenously. [] This finding highlights the importance of the ketoprofen moiety's specific chemical features for GLI1 inhibition and provides valuable insights for designing more potent and selective inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

![(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one](/img/structure/B122588.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)